molecular formula C13H17NO3 B1311126 (S)-Benzyl 3-hydroxypiperidine-1-carboxylate CAS No. 94944-69-1

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Numéro de catalogue B1311126
Numéro CAS: 94944-69-1
Poids moléculaire: 235.28 g/mol
Clé InChI: NDGWBAFATMSBHZ-LBPRGKRZSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a chemical compound with the molecular formula C13H17NO3. It is also known as “(S)-1-Boc-3-hydroxypiperidine” and "(S)-tert-Butyl 3-hydroxypiperidine-1-carboxylate" . This compound is not intended for human or veterinary use and is used for research purposes only.


Synthesis Analysis

The synthesis of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” or similar compounds involves a combination of chemical synthesis and biocatalysis . The key step involves a stereoselective one-pot amine oxidase/ene imine reductase cascade to convert N-substituted tetrahydropyridines to stereo-defined 3- and 3,4-substituted piperidines . This chemo-enzymatic approach has proved useful for key transformations in the syntheses of antipsychotic drugs Preclamol and OSU-6162, as well as for the preparation of two important intermediates in synthetic routes of the ovarian cancer monotherapeutic Niraparib .


Molecular Structure Analysis

The molecular structure of “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can be represented by the SMILES string CC(C)(C)OC(=O)N1CCCC(C1)O . The InChI key for this compound is UIJXHKXIOCDSEB-QMMMGPOBSA-N .


Physical And Chemical Properties Analysis

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” has a molecular weight of 201.26 g/mol . It is a solid substance with a melting point range of 34-40 °C . The compound is tan to white in color .

Applications De Recherche Scientifique

Application in Pharmaceutical Synthesis

Scientific Field

Pharmaceutical Chemistry

Summary of the Application

“(S)-1-Boc-3-hydroxypiperidine” is a critical chiral intermediate in the synthesis of pharmaceuticals . It is particularly important in the production of the anticancer drug ibrutinib , which is used to treat patients with relapsed/refractory mantle cell lymphoma (MCL) or chronic lymphocytic leukemia (CLL) .

Methods of Application or Experimental Procedures

The compound is synthesized by the asymmetric reduction catalyzed by ketoreductase with N-Boc-3-piperidone as the substrate . In one study, an ®-specific carbonyl reductase from Candida parapsilosis (CprCR, also known as R-specific alcohol dehydrogenase) was identified that catalyzes asymmetric reduction to produce (S)-N-Boc-3-hydroxypiperidine .

Results or Outcomes

The process showed great commercial potential, with a 100 g/l substrate concentration and a whole cells loading (w/v) of 10%, with the conversion of 97.8% and an e.e. of 99.8% in an aqueous monophasic system .

Application as a Pharmaceutical Intermediate

Scientific Field

Pharmaceutical Manufacturing

Summary of the Application

“(S)-1-Boc-3-hydroxypiperidine” is used as a pharmaceutical intermediate . It is part of the Alfa Aesar product portfolio, which is now under the Thermo Scientific Chemicals brand .

Methods of Application or Experimental Procedures

The specific methods of application for this compound as a pharmaceutical intermediate are not detailed in the sources found. However, it is likely used in various chemical reactions to produce other compounds.

Results or Outcomes

The outcomes of using this compound as a pharmaceutical intermediate would vary depending on the specific reactions and compounds being produced. However, its use in this capacity suggests it is a valuable component in the production of various pharmaceuticals .

This compound is a critical chiral intermediate in the synthesis of pharmaceuticals, including the anticancer drug ibrutinib . It’s also used as a pharmaceutical intermediate in the production of various pharmaceuticals .

Safety And Hazards

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Orientations Futures

“(S)-Benzyl 3-hydroxypiperidine-1-carboxylate” is a key intermediate in the synthesis of several pharmaceutical drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines, such as “(S)-Benzyl 3-hydroxypiperidine-1-carboxylate”, is an important task of modern organic chemistry . Future research may focus on improving the synthesis methods and exploring the potential applications of this compound in the pharmaceutical industry .

Propriétés

IUPAC Name

benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c15-12-7-4-8-14(9-12)13(16)17-10-11-5-2-1-3-6-11/h1-3,5-6,12,15H,4,7-10H2/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDGWBAFATMSBHZ-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](CN(C1)C(=O)OCC2=CC=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20426142
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

CAS RN

94944-69-1
Record name Benzyl (3S)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20426142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a mixed solution containing 33.5 g of 3-hydroxypiperidine and 62.7 ml of triethylamine dissolved in 250 ml of methylene chloride was added dropwise a solution of 55.7 ml of benzyloxycarbonyl chloride in 150 ml of methylene chloride, and the mixture was stirred at room temperature for 16 hours. To the reaction mixture were added a saturated aqueous citric acid and chloroform, the mixture was stirred and the liquids were separated. The organic layer was dried, the solvent was evaporated, and the residue was purified by silica gel column chromatography (hexane:ethyl acetate=4→0:1) to obtain 75.5 g of benzyl 3-hydroxypiperidine-1-carboxylate.
Quantity
33.5 g
Type
reactant
Reaction Step One
Quantity
62.7 mL
Type
reactant
Reaction Step One
Quantity
55.7 mL
Type
reactant
Reaction Step Two
Quantity
150 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
250 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods II

Procedure details

To a 1-liter 3-necked round bottom flask, equipped with mechanical stirrer and two addition funnels, is added 30 g (0.2966 mole) of 3-hydroxypiperidine and 300 ml of water. The resulting solution is stirred and is cooled to ~0° C. with ice-salt bath. At this point the benzyl chloroformate (51 ml, 0.356 mole) is added dropwise from one funnel and the 2N NaOH (178 ml) from the other funnel (at a slightly faster rate) during which time the temp. is maintained at ~0° C. After addition is complete, the mixture is stirred in the cold for 2 hr, then overnight at ambient temp. After this time an oily residue separates from the reaction solution. Ethyl acetate is added (250 ml) to the reaction and is stirred for 1/2 hr. The phases are separated and the aqueous phase is extracted once more with EtOAc (250 ml). All organic phases are combined, washed with 1×150 ml saturated NaHCO3, 1×150 ml H2O, 1×150 ml 10% HCl, 1×150 ml H2O and dried overMgSO4. The mixture is filtered and concentrated on a roto-evap under reduced pressure, to yield a viscous oil, which is stored under vacuum to remove any residual solvents as, 3-Hydroxy-1-piperidinecarboxylic Acid, Phenylmethyl Ester, a clear oil.
Quantity
30 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
reactant
Reaction Step One
Quantity
51 mL
Type
reactant
Reaction Step Two
Name
Quantity
178 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

Benzylchloroformate (15 ml) was added dropwise to a stirred suspension of 3-hydroxypiperidine hydrochloride (13.7 g) and triethylamine (30 ml) in dichloromethane (150 ml), maintaining the temperature below 15° C. throughout. Stirring was continued for three hours, then the solution was washed with water (4×100 ml) and saturated aqueous sodium chloride (100 ml), dried (PS paper) and concentrated. The residual oil was dissolved in ether (300 ml), washed with dilute hydrochloric acid (2×100 ml) and water (100 ml), dried (PS paper) and concentrated. The residue was purified by flash column chromatography, eluting first with hexane/ether (1:1) then ether to give 1-benzyloxycarbonylpiperidine-3-ol (7.1 g) as a colourless oil. NMR(d6DMSO): δ1.2-1.4(2H,m); 1.6-1.9(1H,m+1H,m); 2.8(1H,br s); 2.95(1H,m); 3.45(1H,m); 3.65(1H,br.d); 3.8(1H,dd); 4.85(1H,d); 5.1(2H,s); 7.3(5H,m); m/e 236(M+H)+.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
13.7 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

To a solution of 3-hydroxypiperidine hydrochloride (20.0 g, 0.145 mol) in dioxane (500 ml) and water (500 ml) was added benzyl chloroformate (24.88 ml, 0.17 mol) and triethylamine (101 ml, 0.73 mol). The mixture was stirred at room temperature overnight. The reaction mixture was extracted with ether and the organic layer was washed with brine, dried over magnesium sulfate and concentrated. The crude product was purified through chromatography on silica gel (eluent: 1:1 ethyl acetate/hexane) and the title compound was obtained as a pale yellow viscous oil (20.7 g, 88 mmol, yield 61%).
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
24.88 mL
Type
reactant
Reaction Step One
Quantity
101 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Name
Yield
61%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 2
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
(S)-Benzyl 3-hydroxypiperidine-1-carboxylate

Citations

For This Compound
1
Citations
C Li, Y Liu, XQ Pei, ZL Wu - Process Biochemistry, 2017 - Elsevier
The asymmetric bioreduction of several saturated N-heterocyclic ketones is demonstrated in a stereo-complementary fashion using the ketoreductases READH and ChKRED20 for the …
Number of citations: 9 www.sciencedirect.com

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.